molecular formula C24H31N3O3 B250904 Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate

Cat. No. B250904
M. Wt: 409.5 g/mol
InChI Key: XALLSAHMZPJVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DPA-714. It belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DPA-714 involves its selective binding to the TSPO on activated microglia cells. This binding activity allows DPA-714 to be used as a marker for neuroinflammation in various neurological disorders. In addition, DPA-714 has been found to have anti-inflammatory and neuroprotective effects, which may be related to its ability to modulate microglial activation and reduce neuroinflammation.
Biochemical and Physiological Effects:
DPA-714 has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to selectively bind to the TSPO on activated microglia cells, DPA-714 has been found to have anti-inflammatory and neuroprotective effects. These effects may be related to its ability to modulate microglial activation and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA-714 in scientific research is its ability to selectively bind to the TSPO on activated microglia cells. This allows for the precise detection of neuroinflammation in various neurological disorders. However, there are also some limitations to using DPA-714 in lab experiments. For example, DPA-714 is a relatively expensive compound, and its synthesis can be challenging and time-consuming. In addition, the specificity and sensitivity of DPA-714 for detecting neuroinflammation may vary depending on the experimental conditions.

Future Directions

There are many potential future directions for research on DPA-714. One area of interest is the development of new imaging techniques that can be used in conjunction with DPA-714 to detect neuroinflammation in vivo. Another area of interest is the investigation of the anti-inflammatory and neuroprotective effects of DPA-714 in various neurological disorders. Additionally, there may be potential applications for DPA-714 in the treatment of neuroinflammatory disorders, although further research is needed to fully explore this possibility.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 4-(4-benzylpiperazin-1-yl)benzoic acid with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to yield the final compound, methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate. This synthesis method has been extensively studied and optimized to yield high-quality DPA-714 for scientific research purposes.

Scientific Research Applications

DPA-714 has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroinflammation. DPA-714 has been shown to selectively bind to the translocator protein (TSPO) on activated microglia cells, which are involved in neuroinflammatory processes. This binding activity allows DPA-714 to be used as a marker for neuroinflammation in various neurological disorders, such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury.

properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-(2,2-dimethylpropanoylamino)benzoate

InChI

InChI=1S/C24H31N3O3/c1-24(2,3)23(29)25-20-16-19(22(28)30-4)10-11-21(20)27-14-12-26(13-15-27)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3,(H,25,29)

InChI Key

XALLSAHMZPJVAY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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